2,3-Dibromopropyl isothiocyanate
Overview
Description
2,3-Dibromopropyl isothiocyanate is an organic compound with the molecular formula C₄H₅Br₂NS and a molecular weight of 258.96 g/mol . It is characterized by the presence of two bromine atoms and an isothiocyanate group attached to a propyl chain. This compound is known for its reactivity and has been utilized in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromopropyl isothiocyanate can be synthesized through the reaction of thiourea with bromine in chloroform. The general procedure involves dissolving thiourea in chloroform and adding bromine dissolved in the same solvent over a period of 1-1.5 hours. The resulting mixture is then neutralized with sodium bicarbonate solution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopropyl isothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amines, thiols, or alcohol derivatives of the original compound.
Addition Products: Addition reactions with nucleophiles can lead to the formation of thiourea derivatives and other related compounds.
Scientific Research Applications
2,3-Dibromopropyl isothiocyanate has been utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dibromopropyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the isothiocyanate group, which can form stable thiourea derivatives. The compound’s effects on biological systems are often related to its ability to modify proteins and inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) isocyanurate: Another brominated compound used as a flame retardant.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in protein sequencing and other biochemical applications.
Uniqueness
2,3-Dibromopropyl isothiocyanate is unique due to its dual bromine substitution, which enhances its reactivity and makes it suitable for specific industrial and research applications. Its ability to form stable thiourea derivatives also distinguishes it from other isothiocyanate compounds.
Properties
IUPAC Name |
1,2-dibromo-3-isothiocyanatopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2NS/c5-1-4(6)2-7-3-8/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQQAAKQKFCSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51784-10-2 | |
Record name | 2,3-Dibromopropyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051784102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 51784-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using 2,3-Dibromopropyl isothiocyanate?
A1: this compound serves as a useful precursor in synthesizing various heterocyclic compounds. Research indicates its application in forming substituted thiazolidine-2-thiones and tetrahydro-1,3-thiazine-2-thiones. [, ] For instance, reacting this compound with 2-amino-3-ethoxycarbonylthiophenes leads to the formation of specific substituted thiazolidine-2-thiones. [] Similarly, it plays a role in synthesizing 5-halo-3,4,5,6-tetrahydro-1,3-thiazine-2-thiones and 5-halomethylthiazolidine-2-thiones. [] These findings highlight the versatility of this compound in constructing diverse heterocyclic systems.
Q2: How does the reaction of this compound with amines proceed? Is there a preferred regioselectivity?
A2: The addition reaction of amines to this compound exhibits regioselectivity. While the provided abstracts don't delve into the specific mechanistic details, one study focuses on understanding the orientation during this addition reaction. [] This suggests that the reaction might yield different isomeric products, and the research likely explores factors influencing the preferential formation of one isomer over others. Further investigation into the full text of these articles would provide a more detailed understanding of the reaction mechanism and the factors governing its regioselectivity.
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